Fipronil amide
CAS No.: 205650-69-7
Cat. No.: VC21335800
Molecular Formula: C12H6Cl2F6N4O2S
Molecular Weight: 455.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 205650-69-7 |
---|---|
Molecular Formula | C12H6Cl2F6N4O2S |
Molecular Weight | 455.2 g/mol |
IUPAC Name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carboxamide |
Standard InChI | InChI=1S/C12H6Cl2F6N4O2S/c13-4-1-3(11(15,16)17)2-5(14)7(4)24-9(21)8(6(23-24)10(22)25)27(26)12(18,19)20/h1-2H,21H2,(H2,22,25) |
Standard InChI Key | OPPWTDFHAFPGOT-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C(=O)N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F |
Canonical SMILES | C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C(=O)N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F |
Chemical Properties and Structure
Fipronil amide, with the CAS number 205650-69-7, is chemically identified as 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carboxamide. The compound possesses several distinctive chemical properties that influence its behavior in various environmental conditions .
Basic Chemical Information
Property | Value |
---|---|
IUPAC Name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carboxamide |
Molecular Formula | C₁₂H₆Cl₂F₆N₄O₂S |
Molecular Weight | 455.16 g/mol |
CAS Number | 205650-69-7 |
Physical State | Solid |
Purity (Commercial Standard) | >95% (HPLC) |
The molecular structure of fipronil amide features a pyrazole ring system with multiple substituents including chlorine atoms, trifluoromethyl groups, and a carboxamide moiety, all contributing to its chemical stability and biological activity .
Structural Characteristics
The chemical structure of fipronil amide contains several functional groups that determine its interactions with biological systems. The pyrazole ring forms the core structure, while the trifluoromethyl and chlorine substituents contribute to its lipophilic properties. The carboxamide group (-CONH₂) is a defining characteristic that distinguishes this metabolite from other fipronil derivatives .
Formation and Environmental Occurrence
Formation Pathways
Fipronil amide is primarily formed through the hydrolysis of fipronil under environmental conditions. This transformation represents one of several degradation pathways that fipronil undergoes in the environment, with others including oxidation, reduction, and photolysis.
Environmental Detection
Studies examining fipronil-containing pet products have detected fipronil amide as a metabolite present in washoff samples. In research focusing on spot-on treatments for dogs, fipronil amide was detected in 52% of the samples analyzed, indicating its formation as a consistent metabolite under real-world usage conditions .
Mechanism of Action and Biological Effects
Neurological Impact
Similar to its parent compound, fipronil amide is believed to interfere with gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels in invertebrate nervous systems. By blocking the uptake of chloride ions, the compound induces hyperexcitation, leading to paralysis and ultimately death in target organisms.
Comparative Toxicity
While fipronil amide is known to retain insecticidal properties, it typically exhibits different toxicity profiles compared to the parent compound. The structural modifications resulting from hydrolysis alter its binding affinity to target receptors and potentially its bioavailability in biological systems.
Analytical Methods and Detection
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for detecting and quantifying fipronil amide in environmental and biological samples. Typical HPLC parameters for analyzing fipronil and its metabolites include:
Parameter | Specification |
---|---|
Column | Reverse phase C18 column (SunFire® 4.6 mm × 250 mm × 5 μm) |
Mobile Phase | Acetonitrile and water (80:20, v/v) with 0.1% phosphoric acid |
Flow Rate | 1 mL/min |
Detection Wavelength | 278 nm |
Sample Preparation | Filtration through 0.22 μm nylon syringe filter |
Injection Volume | 20 μL |
These analytical conditions allow for the effective separation and quantification of fipronil amide from other fipronil metabolites in complex environmental matrices .
Mass Spectrometric Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) provides additional confirmation and structural elucidation of fipronil amide in research settings. This technique has been successfully employed to identify multiple fipronil metabolites including fipronil amide in biodegradation studies .
Biodegradation Research
Microbial Degradation
Recent research has identified several bacterial species capable of degrading fipronil and potentially producing fipronil amide as a metabolite. Bacterial isolates belonging to genera such as Rhodococcus, Bacillus, and Burkholderia have demonstrated significant capability for fipronil biodegradation under laboratory conditions .
Degradation Kinetics
Studies on fipronil biodegradation have applied the Michaelis-Menten model to characterize degradation kinetics. This approach allows researchers to determine key parameters including maximum degradation rates and half-saturation constants. The relative degradation rate (r_avg) has been calculated using the formula:
r_avg = (C₀ - C_t) / (C₀ × Δt)
Where:
-
r_avg is the average relative degradation rate
-
C₀ is the initial fipronil concentration
-
C_t is the fipronil concentration at time t
Metabolite Formation
During biodegradation processes, fipronil undergoes various transformations yielding multiple metabolites. While fipronil sulfide is frequently detected as a major metabolite, fipronil amide represents an important hydrolysis product that contributes to understanding the complete degradation pathway of fipronil in environmental systems .
Environmental Implications
Ecotoxicological Considerations
As a metabolite of an insecticide known for its high toxicity to bees and aquatic organisms, fipronil amide represents a compound of potential ecotoxicological concern. Understanding its formation, persistence, and biological effects is crucial for comprehensive environmental risk assessments of fipronil-based products.
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